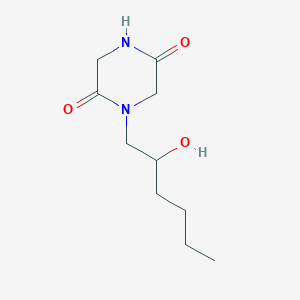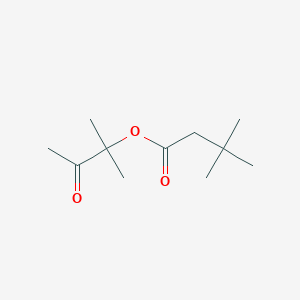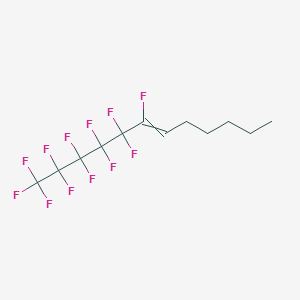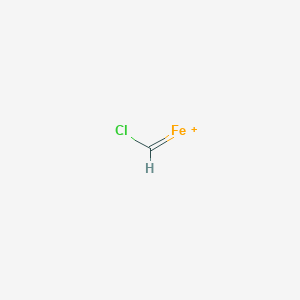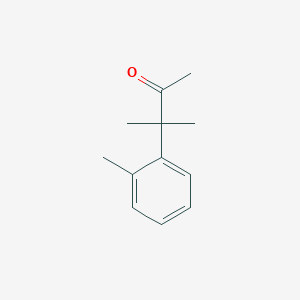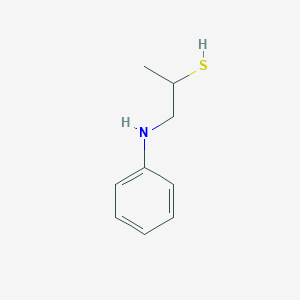
2-Propanethiol, 1-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanethiol, 1-(phenylamino)- is an organic compound with the molecular formula C12H17NOS It is a derivative of propanethiol, where the thiol group is attached to a propyl chain, and an amino group is bonded to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanethiol, 1-(phenylamino)- typically involves the reaction of 2-propanethiol with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 2-Propanethiol, 1-(phenylamino)- may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Types of Reactions:
Oxidation: 2-Propanethiol, 1-(phenylamino)- can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to form the corresponding thiol.
Substitution: Substitution reactions involving the amino group can occur, where the phenylamino group is replaced by other functional groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Propanethiol, 1-(phenylamino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where thiol-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Propanethiol, 1-(phenylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in their activity. Additionally, the phenylamino group can interact with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Propanethiol: A simpler thiol compound with a similar structure but lacking the phenylamino group.
Aniline: Contains the phenylamino group but lacks the thiol group.
Thiophenol: Contains both a thiol and a phenyl group but in a different arrangement.
Uniqueness: 2-Propanethiol, 1-(phenylamino)- is unique due to the presence of both the thiol and phenylamino groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
90712-75-7 |
|---|---|
Formule moléculaire |
C9H13NS |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
1-anilinopropane-2-thiol |
InChI |
InChI=1S/C9H13NS/c1-8(11)7-10-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 |
Clé InChI |
JIJSMNXHYRRSAI-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=CC=CC=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



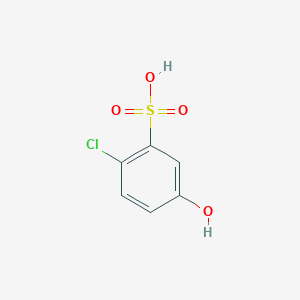
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
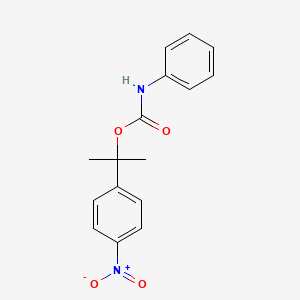
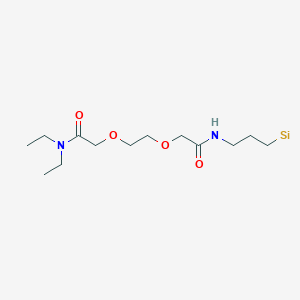
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
